molecular formula C17H27BN2O4 B15130684 Tert-butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ylcarbamate

Tert-butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ylcarbamate

Cat. No.: B15130684
M. Wt: 334.2 g/mol
InChI Key: KNGHGCKCRJMBOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ylcarbamate (hereafter referred to as Compound A) is a boronic ester-functionalized pyridine derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science. Its structure features a pyridine ring substituted with a tert-butyl carbamate group at position 2, a methyl group at position 3, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) at position 3. This configuration renders it a stable and versatile intermediate for transition-metal-catalyzed coupling reactions .

Properties

IUPAC Name

tert-butyl N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BN2O4/c1-11-9-12(18-23-16(5,6)17(7,8)24-18)10-19-13(11)20-14(21)22-15(2,3)4/h9-10H,1-8H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGHGCKCRJMBOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium complexes .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Boc-6-Amino-5-methylpyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve mild temperatures and neutral to slightly basic pH .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Mechanism of Action

The mechanism of action of Boc-6-Amino-5-methylpyridine-3-boronic acid pinacol ester involves its ability to form stable boron-carbon bonds. This property is crucial in the Suzuki-Miyaura coupling reaction, where the compound acts as a boron donor, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved in its action are primarily related to its interaction with palladium catalysts and organic halides .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues of Compound A include derivatives with modifications to the pyridine ring substituents, carbamate groups, or boronic ester moieties. These variations influence reactivity, solubility, and application scope.

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Notes
Compound A C17H27BN2O4 334.23 2-tert-butyl carbamate, 3-methyl, 5-pinacol boronate Suzuki coupling precursor; high stability due to carbamate protection
tert-Butyl N-methyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate C17H27BN2O4 334.23 2-N-methyl-tert-butyl carbamate, 5-pinacol boronate Enhanced steric hindrance may reduce coupling efficiency
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile C13H17BN2O2 244.10 2-cyano, 3-methyl, 5-pinacol boronate Electron-withdrawing cyano group increases electrophilicity for nucleophilic reactions
tert-Butyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ylcarbamate C17H27BN2O4 334.23 4-methyl, 2-tert-butyl carbamate, 5-pinacol boronate Altered substitution pattern affects regioselectivity in coupling reactions
tert-Butyl 3-ethyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate C31H39BN5O4 555.31 Pyrazolo[1,5-a]pyrimidine core, 3-ethyl, 7-pyridinylmethyl carbamate Larger heterocyclic core may confer biological activity; used in kinase inhibitor synthesis

Comparative Data from Literature

  • Synthetic Yields: Compound A derivatives typically achieve coupling yields >80% under Pd catalysis, whereas cyano-substituted variants require optimized conditions due to competitive side reactions .
  • Purification Challenges : Bulky carbamate groups (e.g., tert-butyl) improve crystallinity, simplifying purification compared to analogues with smaller substituents .

Q & A

Q. What are the established synthetic routes for this compound, and what critical steps ensure yield and purity?

The synthesis typically involves multi-step reactions under controlled conditions. A common approach includes:

  • Step 1: Introduction of the boronic ester group via Miyaura borylation, using palladium catalysts (e.g., Pd(dppf)Cl₂) and pinacol borane under inert atmosphere .
  • Step 2: Protection of the amine group using tert-butyl carbamate (Boc) via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .
  • Purification: Column chromatography or recrystallization is critical to isolate the product from intermediates/by-products. Monitoring via TLC and HPLC ensures purity ≥95% .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR: To confirm the presence of the tert-butyl group (δ ~1.3 ppm, singlet) and pyridine/boronic ester protons (δ 7.5–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validates the molecular formula (C₁₇H₂₇BN₂O₄) with a mass accuracy of ±2 ppm .
  • IR Spectroscopy: Detects carbamate C=O stretches (~1700 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .

Q. What are the recommended storage conditions to maintain stability?

Store under inert atmosphere (Ar/N₂) at –20°C in airtight containers. Avoid moisture and prolonged exposure to light, as the boronic ester moiety is prone to hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data when confirming the structure?

Contradictions (e.g., unexpected splitting or missing peaks) may arise from dynamic effects or impurities. Strategies include:

  • Variable Temperature NMR: To identify rotational barriers or tautomeric equilibria .
  • 2D NMR (COSY, HSQC): Maps coupling networks and assigns ambiguous signals .
  • Spiking Experiments: Add authentic samples of suspected impurities to confirm overlaps .

Q. What strategies optimize Suzuki-Miyaura cross-coupling efficiency with this boronic ester?

Low coupling efficiency may stem from steric hindrance or catalyst poisoning. Solutions include:

  • Catalyst Screening: Use Pd(PPh₃)₄ or SPhos-based systems for bulky substrates .
  • Microwave-Assisted Reactions: Reduce reaction time (30 mins vs. 24 hrs) and improve yields by 15–20% .
  • Base Optimization: Replace K₂CO₃ with Cs₂CO₃ to enhance solubility in THF/H₂O mixtures .

Q. How can unexpected by-products during synthesis be mitigated?

Common by-products (e.g., deprotected amines or hydrolyzed boronic esters) arise from:

  • Incomplete Boc Protection: Ensure stoichiometric excess of Boc₂O (1.2–1.5 equiv) and monitor reaction completion via LC-MS .
  • Moisture Control: Use molecular sieves or anhydrous solvents during boronic ester formation .
  • Temperature Gradients: Gradual warming from –78°C to RT minimizes side reactions in lithiation steps .

Data Contradiction Analysis

Q. How should researchers interpret conflicting HPLC purity results versus NMR data?

Discrepancies often arise from:

  • UV-Inactive Impurities: Use evaporative light scattering detection (ELSD) alongside UV-Vis for comprehensive analysis .
  • Residual Solvents: Check for DMF or THF peaks in ¹H NMR (δ 2.5–3.5 ppm) and recalibrate HPLC methods .

Methodological Best Practices

  • Reaction Monitoring: Use in-situ FTIR or inline NMR to track intermediate formation .
  • Safety Protocols: Refer to SDS guidelines for handling carbamates (skin/eye protection) and boronic esters (moisture-sensitive) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.